molecular formula C20H22ClNO3 B2765290 (E)-N-(2-chloro-4,6-dimethylphenyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide CAS No. 466649-05-8

(E)-N-(2-chloro-4,6-dimethylphenyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide

Cat. No. B2765290
CAS RN: 466649-05-8
M. Wt: 359.85
InChI Key: DIQNHKWEAOVAEX-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(2-chloro-4,6-dimethylphenyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide is a compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. This compound is a member of the acrylamide family and is known for its unique chemical structure, which makes it a valuable tool for scientific research.

Scientific Research Applications

Acrylamide Formation and Mitigation in Food Products

Acrylamide, a substance formed during the heating of food, particularly starchy foods, has garnered attention due to its potential health risks, including neurotoxicity and carcinogenicity. The formation of acrylamide is primarily associated with the Maillard reaction, involving amino acids (notably asparagine) and reducing sugars. Significant efforts have been made to understand and mitigate acrylamide formation without adversely affecting food quality and safety.

Mechanisms of Formation

The Maillard reaction, involving the amino acid asparagine and reducing sugars, is a significant pathway for acrylamide formation during the cooking process. The conditions that favor this reaction include high temperature and low moisture content (Lingnert et al., 2002).

Mitigation Strategies

Various strategies have been proposed to reduce acrylamide levels in food, ranging from modifying agricultural practices to adjusting cooking methods. These include selecting low-asparagine potato varieties, reducing cooking temperatures, and adding asparaginase to decrease asparagine levels before cooking. Additionally, novel approaches like using probiotics for acrylamide mitigation have been explored, with specific strains of Lactobacillus showing potential due to their ability to bind acrylamide or produce asparaginase, thereby reducing its formation (Khorshidian et al., 2020).

Toxicity and Health Risks

Acrylamide has been shown to possess neurotoxic, genotoxic, reproductive toxic, and carcinogenic properties, prompting research into its effects on human health and ways to mitigate exposure. While the precise mechanisms of toxicity are complex, the potential health risks underscore the importance of reducing acrylamide levels in foods (Suh et al., 2018).

properties

IUPAC Name

(E)-N-(2-chloro-4,6-dimethylphenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO3/c1-5-25-17-8-6-15(12-18(17)24-4)7-9-19(23)22-20-14(3)10-13(2)11-16(20)21/h6-12H,5H2,1-4H3,(H,22,23)/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQNHKWEAOVAEX-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2Cl)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2Cl)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-chloro-4,6-dimethylphenyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide

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